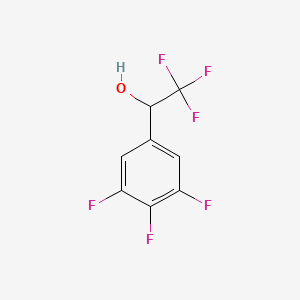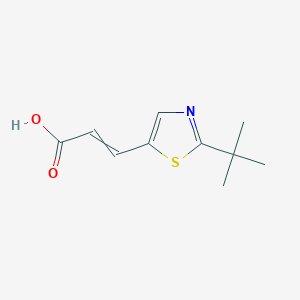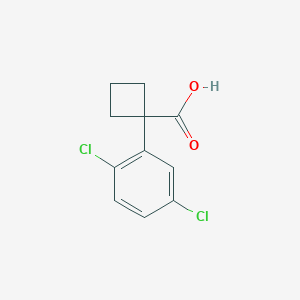
2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile is an organic compound that features a pyrazole ring, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile typically involves the reaction of 1-methyl-1H-pyrazole with a suitable nitrile and ketone precursor. One common method involves the use of 1-methyl-1H-pyrazole-4-carboxaldehyde, which undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved would depend on the specific biological target and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a nitrile group.
4-(1-Methyl-1H-pyrazol-4-yl)benzenesulfonamide: This compound has a benzenesulfonamide group attached to the pyrazole ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H7N3O/c1-10-4-7(3-9-10)6(2-8)5-11/h3-6H,1H3 |
InChI Key |
OLHJDZJUPYTURE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11721489.png)
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B11721510.png)

![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11721518.png)
![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)





